バシシン

概要

説明

キナゾリンアルカロイド誘導体1は、多様な生物活性で知られるキナゾリンファミリーのメンバーです。キナゾリン化合物は、ベンゼン環とピリミジン環が融合したヘテロ環式芳香族有機化合物です。 これらの化合物は、抗がん、抗菌、抗真菌、抗炎症などの潜在的な治療用途のために広く研究されています .

2. 製法

合成経路と反応条件: キナゾリンアルカロイド誘導体1の合成は、通常、アントラニル酸とホルムアミドを酸性条件下で反応させてキナゾリンコアを形成することから始まります。 このコアはその後、さまざまな化学反応によってさらに修飾され、異なる官能基が導入され、その生物活性が向上します .

工業的生産方法: キナゾリン誘導体の工業的生産では、通常、マイクロ波支援合成、金属媒介反応、相間移動触媒が用いられ、高い収率と純度が得られます。 これらの方法は、その効率性とスケーラビリティのために好まれています .

科学的研究の応用

Quinazoline alkaloid derivative 1 has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

キナゾリンアルカロイド誘導体1の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。特定の酵素の活性を阻害することにより、がん細胞の生存と増殖に不可欠な細胞プロセスを阻害することができます。 さらに、細菌細胞表面の受容体に結合して、増殖と感染を引き起こす能力を妨げる可能性があります .

類似化合物:

キナゾリノン: 鎮静作用と抗痙攣作用で知られています。

バシシン: 気管支拡張作用と呼吸促進作用を持つアルカロイド。

デオキシバシシノン: 抗マラリア活性と抗菌活性を示します.

独自性: キナゾリンアルカロイド誘導体1は、幅広い生物活性と、その治療特性を強化するための修飾の可能性によって際立っています。 さまざまな化学反応を起こす能力により、医薬品開発のための汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Vasicine interacts with various enzymes and proteins. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . They are also respiratory stimulants .

Cellular Effects

Vasicine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Vasicine has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .

Molecular Mechanism

At the molecular level, Vasicine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vasicine change over time. It has been observed that Vasicine remains subtle in cell cultures of A. vasica .

Dosage Effects in Animal Models

The effects of Vasicine vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

The metabolic pathway of Vasicine in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicine were the 3-hydroxyl group and the C-9 site .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline alkaloid derivative 1 typically involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazoline core. This core can then be further modified through various chemical reactions to introduce different functional groups, enhancing its biological activity .

Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis to achieve high yields and purity. These methods are preferred due to their efficiency and scalability .

化学反応の分析

反応の種類: キナゾリンアルカロイド誘導体1は、次のいくつかの種類の化学反応を起こします。

酸化: この反応は、通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素含有官能基を導入することを含みます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、キナゾリン誘導体を還元するために使用され、多くの場合、ニトロ基をアミンに変換します。

置換: 求電子置換反応と求核置換反応は一般的であり、ハロゲン化キナゾリン誘導体は求核剤または求電子剤と反応して新しい化合物を形成します.

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化キナゾリン誘導体、求核剤、求電子剤。

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性が向上したさまざまな置換キナゾリン誘導体が含まれます .

4. 科学研究における用途

キナゾリンアルカロイド誘導体1は、幅広い科学研究用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用が研究されています。

医学: 抗がん、抗菌、抗真菌、抗炎症特性が調査されています。

産業: 新規医薬品や農薬の開発に利用されています.

類似化合物との比較

Quinazolinone: Known for its sedative and anticonvulsant properties.

Vasicine: An alkaloid with bronchodilator and respiratory stimulant effects.

Deoxyvasicinone: Exhibits antimalarial and antibacterial activities.

Uniqueness: Quinazoline alkaloid derivative 1 stands out due to its broad spectrum of biological activities and its potential for modification to enhance its therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for drug development .

特性

CAS番号 |

6159-55-3 |

|---|---|

分子式 |

C11H12N2O |

分子量 |

188.23 g/mol |

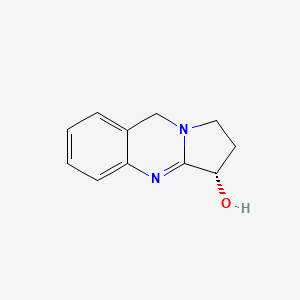

IUPAC名 |

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1 |

InChIキー |

YIICVSCAKJMMDJ-SNVBAGLBSA-N |

SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O |

異性体SMILES |

C1CN2CC3=CC=CC=C3N=C2[C@@H]1O |

正規SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O |

外観 |

Solid powder |

Key on ui other cas no. |

6159-55-3 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

peganine peganine hydrochloride dihydrate vasicine vasicine hydrochloride, (R)-isomer vasicine monohydrochloride, (R)-isomer vasicine, (+-)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Vasicine's interaction with these targets translate to its observed effects in biological systems?

A1: The interaction of Vasicine with its molecular targets elicits a cascade of downstream effects, leading to its therapeutic benefits:

- Bronchodilation: By inhibiting AChE, Vasicine increases acetylcholine levels, promoting smooth muscle relaxation in the airways, thus contributing to its bronchodilatory effects. []

- Anti-inflammatory Action: Vasicine's ability to inhibit inflammatory mediators and enzymes like p38 MAPK contributes to its anti-inflammatory properties, potentially beneficial in conditions like asthma and bronchitis. []

- Cognitive Enhancement: AChE inhibition by Vasicine, leading to elevated acetylcholine levels, is also implicated in its potential cognitive-enhancing effects, particularly in neurodegenerative diseases like Alzheimer's disease. []

Q2: What is the molecular formula and weight of Vasicine?

A2: The molecular formula of Vasicine is C11H12N2O, and its molecular weight is 188.23 g/mol.

Q3: Are there any specific spectroscopic data available for Vasicine identification?

A3: Yes, researchers commonly utilize various spectroscopic techniques to identify and characterize Vasicine: * UV-Vis Spectroscopy: Vasicine typically exhibits a characteristic UV absorbance maximum around 280 nm. [] * FTIR Spectroscopy: FTIR analysis helps identify functional groups in Vasicine, such as C=O, C-N, and N-H stretching vibrations. [, , ] * NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy provide detailed structural information about Vasicine, including the arrangement of protons and carbons in its molecule. [, ] * Mass Spectrometry: This technique helps determine the molecular weight of Vasicine and its fragmentation pattern, further aiding in its identification. [, , , ]

Q4: Has computational chemistry been employed in Vasicine research?

A4: Yes, computational techniques like molecular docking have been used to study the interaction of Vasicine with potential target proteins. For example, a study investigated the binding affinity of Vasicine to the Thromboxane A2 receptor (TXA2R) to explore its potential for treating thrombocytopenia in dengue complications. [] Another study used in-silico approaches to identify potential anti-mycobacterial targets of Vasicine and its derivatives. []

Q5: How do structural modifications of Vasicine affect its activity?

A5: While limited information is available on specific SAR studies for Vasicine, research suggests that the presence and position of functional groups significantly influence its biological activity. For example: * Oxidation: Vasicine, with a saturated pyrimidine ring, exhibits stronger cholinesterase inhibitory activity compared to its oxidized counterpart, Vasicinone. [] * Hydroxylation: Introduction of hydroxyl groups can alter Vasicine's metabolism and potentially influence its activity and pharmacokinetic properties. []

Q6: What are some strategies employed to improve the stability and bioavailability of Vasicine in formulations?

A6: Researchers have explored several strategies to enhance the stability and bioavailability of Vasicine: * Microencapsulation: Encapsulating Vasicine with polymers like gum acacia or maltodextrin using spray-drying techniques has demonstrated improved stability, controlled release, and potentially enhanced bioavailability. [, ] * Complex Salt Formation: Forming complex salts of Vasicine with zinc chloride during extraction and purification can enhance its stability and facilitate separation from other alkaloids. []

Q7: What is the bioavailability of Vasicine?

A7: The bioavailability of Vasicine can vary depending on the route of administration and the formulation. One study on Wistar rats reported a mean peak plasma concentration of 12.8 ng/mL at 4 hours after oral administration of 0.065 mg/kg pure Vasicine. [] Another study investigated the pharmacokinetic interaction of Vasicine with Salbutamol in rabbits. [] Further research is necessary to fully elucidate the bioavailability of Vasicine in different formulations and species.

Q8: What are the major metabolic pathways of Vasicine?

A8: Research indicates that Vasicine undergoes extensive metabolism, primarily in the liver, through various pathways, including: * Hydroxylation: Introduction of hydroxyl groups at various positions on the Vasicine molecule. * Oxidation: Conversion of Vasicine to its oxidized form, Vasicinone. * Sulfation and Glucuronidation: Conjugation with sulfate and glucuronide moieties, increasing water solubility for excretion. []

Q9: How is Vasicine excreted from the body?

A9: The primary route of Vasicine elimination is renal clearance, with metabolites mainly excreted through urine. []

Q10: What are the in vitro and in vivo models used to study the efficacy of Vasicine?

A10: Various in vitro and in vivo models have been used to investigate the efficacy of Vasicine: * In Vitro Studies: * Antimicrobial Activity: Assessed using agar well diffusion and microbroth dilution methods against various bacterial strains. [, ] * Antioxidant Activity: Determined using assays like ABTS, DPPH radical scavenging, ferric reducing power, hydroxyl radical scavenging, and hydrogen peroxide assay. [] * Anti-inflammatory Activity: Evaluated using proteinase and lipoxygenase inhibition assays, as well as BSA and egg albumin denaturation methods. [] * Antidiabetic Activity: Assessed using α-amylase, α-glucosidase inhibition, and non-enzymatic glycosylation of hemoglobin assays. [] * Antiviral Activity: Investigated against HIV-protease. [] * Anticancer Activity: Evaluated against lung cancer and human fibroblast cell lines. [] * In Vivo Studies: * Rodent Models: Used to assess bronchodilatory activity, anti-inflammatory effects, and impact on respiratory parameters in models of asthma and bronchitis. [, , ] * Zebrafish Models: Employed to investigate the effects of Vasicine on neuroinflammation and cognitive function. []

Q11: What is the efficacy of Vasicine in treating respiratory ailments?

A11: Vasicine has been traditionally used to treat respiratory ailments. Its bronchodilatory effect has been demonstrated in various studies. [, , , ] One study highlighted that its bronchodilatory action is comparable to commercially available mucolytics like bromhexine and ambroxol. []

Q12: What analytical techniques are used to quantify Vasicine?

A12: Several analytical techniques are employed for the qualitative and quantitative determination of Vasicine: * Thin Layer Chromatography (TLC): TLC serves as a rapid and simple method for the initial identification and screening of Vasicine. [, , , , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers enhanced resolution and sensitivity compared to TLC, enabling accurate quantification of Vasicine in plant materials and formulations. [, , , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV or PDA detectors, provides a robust and widely used method for quantifying Vasicine in various matrices. [, , , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry, offers increased speed and sensitivity for analyzing Vasicine and its metabolites. [, ]

Q13: Are there any known alternatives or substitutes for Vasicine?

A13: Yes, several compounds with similar pharmacological activities to Vasicine have been identified, including: * Bromhexine: A synthetic derivative of the naturally occurring compound vasicine, frequently used as a mucolytic agent. [, ] * Ambroxol: Another synthetic derivative of vasicine, recognized for its secretolytic and mucolytic properties. [, ]

Q14: What is the historical context of using Vasicine in traditional medicine?

A14: Adhatoda vasica, the primary source of Vasicine, has a long history of use in traditional medicine systems, particularly Ayurveda, for treating respiratory ailments like asthma, bronchitis, and cough. Its traditional use highlights the potential therapeutic benefits of Vasicine and encourages further scientific investigation. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。